molecular formula C20H26N4O4S B2576887 2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 946201-60-1

2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No. B2576887
M. Wt: 418.51
InChI Key: BNFVABUXXUGUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a chemical compound that has been synthesized and researched for its potential applications in the field of medicine.

Scientific Research Applications

Antibacterial Agents

Compounds with structures similar to "2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide" have been studied for their antibacterial properties. For example, a series of pyrido[2,3-d]pyrimidine derivatives, which share structural motifs with the compound , were found to exhibit significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the activity of piromidic acid, a known antibacterial agent (Matsumoto & Minami, 1975).

Anticancer Activity

Research on pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to "2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide," has shown promising antiproliferative effects against human cancer cell lines. Certain derivatives in this class demonstrated significant activity, suggesting the potential of similar compounds in cancer research (Mallesha et al., 2012).

Antimicrobial and Herbicidal Activities

Novel heterocycles based on substituted arylureasulfonyl phenoxy propanates have been synthesized and shown to possess herbicidal activities. These compounds, due to their structural features, which include elements such as sulfonyl and piperazine groups, might provide insight into the herbicidal and antimicrobial potential of "2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide" (Fang-zhong, 2006).

Pharmacological Applications

Compounds containing phenothiazine and piperazine subunits have been explored for their potential pharmacological applications, including their use as tranquilizers, neuroleptics, and in material science. The pharmacological properties of phenothiazines, which are known for their electron donor capabilities, suggest that structurally similar compounds might also possess unique pharmacological and biochemical properties (Narule, Gaidhane, & Gaidhane, 2015).

properties

IUPAC Name

2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-17(28-18-7-3-2-4-8-18)20(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-21-19/h2-10,17H,11-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFVABUXXUGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

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